4-(1,5-dimethyl-1H-pyrazol-4-yl)-N-hexyl-6-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
N-[4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-HEXYLAMINE is a compound that belongs to the class of pyrazole derivatives. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of N-[4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-HEXYLAMINE involves several steps. One common method includes the cyclocondensation of hydrazine with a carbonyl system, followed by further functionalization to introduce the trifluoromethyl and hexylamine groups . The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization and substitution reactions.
Chemical Reactions Analysis
N-[4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-HEXYLAMINE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
N-[4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-HEXYLAMINE has a wide range of scientific research applications:
Chemistry: It serves as a versatile scaffold for the synthesis of more complex heterocyclic systems.
Medicine: Due to its pharmacological properties, it is being explored for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of N-[4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-HEXYLAMINE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes and proteins essential for the survival of pathogens like Leishmania and Plasmodium species. It binds to the active sites of these enzymes, disrupting their normal function and leading to the death of the pathogens .
Comparison with Similar Compounds
N-[4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-HEXYLAMINE can be compared with other pyrazole derivatives such as:
N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Known for its energetic properties and potential use as an explosive.
Diphenyl-1H-pyrazole derivatives: These compounds have been studied for their insecticidal activities.
Hydrazine-coupled pyrazoles: These derivatives exhibit potent antileishmanial and antimalarial activities similar to N-[4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-HEXYLAMINE.
Properties
Molecular Formula |
C16H22F3N5 |
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Molecular Weight |
341.37 g/mol |
IUPAC Name |
4-(1,5-dimethylpyrazol-4-yl)-N-hexyl-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C16H22F3N5/c1-4-5-6-7-8-20-15-22-13(9-14(23-15)16(17,18)19)12-10-21-24(3)11(12)2/h9-10H,4-8H2,1-3H3,(H,20,22,23) |
InChI Key |
FLFSGXAZICYVPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1=NC(=CC(=N1)C(F)(F)F)C2=C(N(N=C2)C)C |
Origin of Product |
United States |
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